Product packaging for 1-(3-Fluorophenyl)propan-1-amine(Cat. No.:CAS No. 473732-57-9)

1-(3-Fluorophenyl)propan-1-amine

Cat. No.: B1344336
CAS No.: 473732-57-9
M. Wt: 153.2 g/mol
InChI Key: LJVGBCCRQCRIJS-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Amines in Chemical Research

Aryl-substituted amines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in a vast array of chemical applications. Their importance stems from their versatile reactivity and the unique electronic properties conferred by the aromatic system. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The presence of the aryl group influences the basicity and nucleophilicity of the amine, while also providing a site for electrophilic aromatic substitution reactions, allowing for extensive functionalization. whiterose.ac.uknih.govmasterorganicchemistry.com This adaptability makes aryl-substituted amines indispensable in the development of new chemical entities with tailored properties.

The introduction of a fluorine atom onto the phenyl ring, as seen in 1-(3-Fluorophenyl)propan-1-amine, can further enhance the compound's utility. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. This has made fluorinated aryl-amines particularly valuable in medicinal chemistry for the design of novel therapeutic agents.

Overview of the Research Landscape for this compound

This compound, while a relatively specific molecule, is part of a broader class of chiral amines that are gaining attention as key intermediates and building blocks in asymmetric synthesis. Its structure, featuring a chiral center at the carbon atom bonded to the amine and the fluorophenyl group, makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Research interest in compounds of this nature is often driven by their potential application in the synthesis of biologically active molecules. The 3-fluorophenyl moiety is a common feature in a number of drug candidates and approved pharmaceuticals. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that have been investigated for various therapeutic purposes.

The synthesis of such chiral amines is a key area of research. A common and effective method for the preparation of primary amines like this compound is the reductive amination of the corresponding ketone, in this case, 1-(3-fluorophenyl)propan-1-one. masterorganicchemistry.comsigmaaldrich.comlibretexts.org This reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by reduction to the amine. libretexts.org

For the synthesis of enantiomerically pure this compound, asymmetric synthesis methods are crucial. One promising approach is the use of reductive aminases. Research has shown that reductive aminase enzymes from fungal species can be applied to the asymmetric reductive amination of related α-fluoroacetophenones with high conversion rates and excellent enantiomeric excess. whiterose.ac.uk This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. Another strategy for obtaining a single enantiomer is through the resolution of a racemic mixture. rsc.org

Below are some of the key properties and identifiers for this compound and its common salt form.

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
CAS Number 473732-89-7 ((S)-enantiomer)

Interactive Data Table: Hydrochloride Salt Properties

Property Value
Chemical Name (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Molecular Formula C₉H₁₂FN·HCl
Molecular Weight 189.66 g/mol
CAS Number 1310923-31-9

| Purity | Typically ≥95% |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B1344336 1-(3-Fluorophenyl)propan-1-amine CAS No. 473732-57-9

Properties

IUPAC Name

1-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVGBCCRQCRIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627639
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-57-9
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Fluorophenyl Propan 1 Amine and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1-(3-Fluorophenyl)propan-1-amine, this involves the creation of the stereogenic center at the carbon atom bonded to the amino group with high stereocontrol.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for synthesizing chiral amines like this compound is the asymmetric reduction of a prochiral ketone precursor, 1-(3-fluorophenyl)propan-1-one.

One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent, typically borane dimethylsulfide (BH₃·SMe₂), to reduce the ketone to the corresponding chiral alcohol with high enantioselectivity. The resulting chiral alcohol can then be converted to the desired amine through subsequent functional group manipulations, such as a Mitsunobu reaction or conversion to a tosylate followed by displacement with an azide and reduction.

Catalyst SystemSubstrateProductKey Features
Chiral Oxazaborolidine / BH₃·SMe₂1-(3-fluorophenyl)propan-1-one(R)- or (S)-1-(3-fluorophenyl)propan-1-olHigh enantioselectivity, predictable stereochemical outcome based on catalyst stereochemistry.

The development of novel catalysts remains an active area of research, with a focus on improving catalyst efficiency, turnover numbers, and substrate scope. nih.gov Transition metal catalysts, particularly those based on iridium, have also shown significant promise in the asymmetric hydrogenation of imines, providing another direct route to chiral amines. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective addition of a nucleophile or the reduction of a carbonyl group. For instance, an α,β-unsaturated amide can be formed using a chiral amine auxiliary, such as a pseudoephedrine derivative. nih.gov The conjugate addition of an organometallic reagent to this system would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov The choice of auxiliary depends on the specific reaction conditions and the desired stereochemical outcome.

Chiral AuxiliaryTypical ReactionProductKey Features
Evans OxazolidinonesAsymmetric alkylation, aldol reactionsChiral carboxylic acid derivatives, alcoholsHigh diastereoselectivity, well-established protocols for attachment and removal. researchgate.net
PseudoephedrineAsymmetric alkylationChiral carboxylic acids, ketones, alcoholsHigh diastereoselectivity, auxiliary can be cleaved under mild conditions. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for the synthesis of chiral amines. frontiersin.org

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, such as 1-(3-fluorophenyl)propan-1-one, to produce the corresponding chiral amine with high enantiomeric excess. This process is often run as a dynamic kinetic resolution, where the less reactive ketone enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired amine enantiomer.

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone using ammonia and a nicotinamide cofactor (NADH or NADPH). frontiersin.org Wild-type and engineered AmDHs have been shown to be effective for the synthesis of a variety of chiral amines. frontiersin.org

Classical and Modern Resolution Techniques for Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While enantioselective synthesis is often the preferred route, resolution remains a valuable tool, particularly for large-scale production.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the resolution of this compound, a column packed with a CSP, such as a polysaccharide-based chiral selector (e.g., cellulose or amylose derivatives), would be employed. The racemic amine is dissolved in a suitable mobile phase and passed through the column. Due to the differential diastereomeric interactions between the enantiomers and the CSP, one enantiomer will have a longer retention time than the other, allowing for their separation.

Separation TechniquePrincipleApplicationKey Features
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of (R)- and (S)-1-(3-Fluorophenyl)propan-1-amineHigh resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales.

Crystallization-based resolution is a classical technique that relies on the formation of diastereomeric salts. The racemic amine is reacted with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution. The precipitated salt is then collected, and the desired enantiomer of the amine is liberated by treatment with a base. The other enantiomer can often be recovered from the mother liquor.

Resolution MethodPrincipleReagentsKey Features
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilitiesChiral acids (e.g., tartaric acid, mandelic acid)Cost-effective for large-scale production, well-established technique.

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure amines by leveraging the stereoselectivity of enzymes. researchgate.netnih.gov This method typically involves the selective acylation of one enantiomer in a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer. researchgate.net

Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and broad substrate tolerance. nih.govmdpi.com In the context of this compound, a lipase such as Candida antarctica lipase B (CAL-B) could be employed. The racemic amine is treated with an acyl donor, like isopropenyl acetate or isopropyl methoxyacetate, in a suitable organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other (S)-enantiomer unreacted. researchgate.net

The key steps in this process are:

Selective Acylation: The enzyme preferentially binds to one enantiomer, facilitating its reaction with the acyl donor.

Separation: The resulting amide can be separated from the unreacted amine using standard techniques like chromatography or extraction.

Hydrolysis: The separated amide can then be hydrolyzed to yield the other enantiomer of the amine, providing access to both pure forms from the original racemic mixture.

The efficiency of this resolution is determined by the enantiomeric ratio (E-value), with high E-values (>200) indicating excellent selectivity. nih.gov

Table 1: Key Parameters in Enzyme-Catalyzed Kinetic Resolution

Parameter Description Significance
Enzyme Biocatalyst that exhibits stereoselectivity (e.g., Lipases). Determines the selectivity and rate of the reaction.
Acyl Donor Reagent that provides the acyl group (e.g., Isopropenyl acetate). Its structure can influence reaction kinetics and enzyme selectivity.
Solvent Organic medium for the reaction (e.g., Toluene, THF). Affects enzyme activity, stability, and substrate solubility.

| Enantiomeric Ratio (E) | A measure of the enzyme's ability to distinguish between enantiomers. | High E-values are essential for an efficient resolution process. nih.gov |

Cyclodextrin-Assisted Separation Methodologies

Cyclodextrins (CDs) are cyclic oligosaccharides that can act as chiral selectors for separating enantiomers. nih.govmdpi.com β-cyclodextrin, composed of seven glucose units, is the most commonly used type for this purpose. nih.gov The structure of a cyclodextrin resembles a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior, allowing it to form inclusion complexes with guest molecules. nih.gov

For the enantiomers of this compound, separation is achieved because the two enantiomers form host-guest complexes with the cyclodextrin that have different stabilities. nih.gov This differential binding allows for their separation using chromatographic techniques, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govu-szeged.hu

In HPLC, cyclodextrins are often immobilized on a solid support to create a chiral stationary phase (CSP). mdpi.com When the racemic mixture of this compound passes through the column, one enantiomer will have a stronger interaction with the CSP, leading to a longer retention time and enabling separation. The choice of the specific cyclodextrin and its derivatives (e.g., methylated or hydroxypropylated) is crucial for achieving optimal resolution. nih.gov

Table 2: Common Cyclodextrins Used as Chiral Selectors

Cyclodextrin Type Glucose Units Key Feature Application
α-Cyclodextrin 6 Smallest cavity Separation of small molecules.
β-Cyclodextrin 7 Most versatile and widely used. nih.gov Separation of a wide range of aromatic and heterocyclic compounds. mdpi.com

| γ-Cyclodextrin | 8 | Largest cavity | Separation of larger molecules like macrocycles. |

General Synthetic Routes and Precursor Chemistry

Propiophenone Precursor Transformations

A common and direct route to synthesizing this compound is through the transformation of its corresponding ketone precursor, 3'-fluoropropiophenone. This transformation is typically achieved via reductive amination.

The process involves reacting 3'-fluoropropiophenone with an amine source, such as ammonia or an ammonium salt like ammonium formate, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the target primary amine. This one-pot procedure is highly efficient for converting ketones into amines.

Stereoselective Reduction Methodologies (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The reduction of the carbonyl group in 3'-fluoropropiophenone or the corresponding imine intermediate is a critical step in the synthesis. Complex metal hydrides are the most common reagents for this transformation. fishersci.calibretexts.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used for the reduction of aldehydes and ketones. youtube.com It is safer to handle and can be used in protic solvents like methanol or ethanol. youtube.com For reductive amination, NaBH₄ or a related reagent like sodium cyanoborohydride (NaBH₃CN) is effective in reducing the imine intermediate to the amine.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. fishersci.calibretexts.org This is due to the higher polarity of the Al-H bond compared to the B-H bond. libretexts.org It can reduce a wider range of functional groups, including esters and carboxylic acids. libretexts.org Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents (e.g., diethyl ether, THF) and require a separate aqueous workup step to hydrolyze the intermediate alkoxide salts. libretexts.org

Table 3: Comparison of Common Hydride Reducing Agents

Reagent Formula Reactivity Typical Substrates Solvents
Sodium Borohydride NaBH₄ Mild, Selective Aldehydes, Ketones Protic (Methanol, Ethanol)

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Non-selective | Aldehydes, Ketones, Esters, Carboxylic Acids libretexts.org | Aprotic (THF, Diethyl Ether) |

Palladium-Catalyzed Arylation Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds. This approach can be used to synthesize this compound by coupling an aryl halide with an amine.

The synthesis would involve the reaction of an appropriate amine synthon, such as propan-1-amine, with a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene). The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos). A base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. nih.gov The turnover-limiting step in many of these reactions is the reductive elimination to form the C-N bond. nih.gov This methodology is valued for its functional group tolerance and broad substrate scope. nih.gov

Solid-Phase Synthetic Routes to Amine Derivatives

Solid-phase synthesis offers an efficient platform for the preparation of libraries of compounds, including derivatives of this compound. caltech.edunih.gov In this methodology, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out on the support-bound substrate. diva-portal.org

A potential solid-phase route could involve:

Anchoring: A suitable precursor, such as a derivative of 3'-fluoropropiophenone, is attached to a resin via a cleavable linker.

Reaction Sequence: The resin-bound precursor undergoes a series of reactions, such as reductive amination or acylation, to build the desired molecule. Excess reagents and byproducts are easily removed by washing the resin.

Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support, yielding the purified amine derivative.

This approach simplifies purification, as it only requires filtration and washing at each step, making it amenable to automation and high-throughput synthesis. caltech.edu

Mechanistic Organic Chemistry of 1 3 Fluorophenyl Propan 1 Amine Reactions

Investigation of Reaction Mechanisms Involving the Amine Functionality

The amine group in 1-(3-Fluorophenyl)propan-1-amine is a key center of reactivity, readily participating in reactions as a nucleophile. Its basicity allows it to be protonated by acids to form ammonium salts. mnstate.edu

Nucleophilic Substitution Pathways

As a potent nucleophile, the amine functionality of this compound can engage in nucleophilic substitution reactions. libretexts.org In reactions with alkyl halides, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts through successive alkylations. organic-chemistry.orgopenstax.org The reaction typically proceeds via an SN2 mechanism, especially with primary alkyl halides. libretexts.org

The fluorine atom on the phenyl ring can also undergo nucleophilic aromatic substitution (SNAr), although this generally requires strong electron-withdrawing groups on the aromatic ring and a potent nucleophile. masterorganicchemistry.com In this mechanism, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the fluoride ion restores the aromaticity of the ring. The rate of this reaction is significantly influenced by the nature of the solvent and the presence of other substituents on the ring.

ReactantReaction TypeMechanismProduct
Alkyl HalideNucleophilic AlkylationSN2Secondary/Tertiary Amine, Quaternary Ammonium Salt
Aryl Halide (with activating groups)Nucleophilic Aromatic SubstitutionSNArSubstituted Aniline Derivative

Heterocyclic Compound Formation and Cyclization Mechanisms

The amine functionality of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen bonds through cyclization processes.

One common strategy involves the reaction with dicarbonyl compounds or their equivalents. For instance, in a multicomponent reaction, an aromatic amine can react with a 1,3-dicarbonyl compound and another electrophile to form substituted pyrroles. beilstein-journals.org The proposed mechanism involves the initial formation of an imine or enamine intermediate from the reaction of the amine and the dicarbonyl compound. beilstein-journals.org This intermediate then undergoes an intramolecular cyclization or reacts with the third component, followed by cyclization and subsequent aromatization to yield the heterocyclic product. beilstein-journals.org

Thiazole derivatives can also be synthesized, for example, through the reaction of an amine with a phenacyl bromide and a benzoyl isothiocyanate. researchgate.net The mechanism likely involves the formation of a thiourea intermediate which then undergoes cyclization.

ReactantsHeterocyclic ProductGeneral Mechanism
1,3-Dicarbonyl compound, α-bromoacetaldehyde acetalPyrroleImine/enamine formation, intramolecular electrophilic substitution, elimination, and aromatization
Phenacyl bromide, Benzoyl isothiocyanateThiazoleThiourea formation followed by cyclization

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of derivatives of this compound often requires careful control over stereochemistry and regioselectivity. The presence of a chiral center at the carbon bearing the amine group means that reactions can lead to enantiomeric or diastereomeric products.

In nucleophilic substitution reactions at the chiral center, an SN2 mechanism will result in an inversion of stereochemistry. organic-chemistry.org Conversely, an SN1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture. organic-chemistry.org The choice of reaction conditions, including the solvent and the nature of the leaving group, can influence the predominant pathway.

Regioselectivity becomes crucial when the molecule presents multiple reactive sites. For example, in the SNAr amination of substituted dichloropyrimidines, the position of substitution (C-2 or C-4) can be controlled by the choice of the amine nucleophile. researchgate.net While secondary amines typically show selectivity for the C-4 position, the use of tertiary amines can lead to preferential substitution at the C-2 position. researchgate.net This highlights the significant role of steric and electronic factors in directing the outcome of the reaction.

Amine-Directed Transformations

The amine group in this compound can direct the course of reactions at other positions in the molecule. This directing effect can be attributed to both its electronic and steric properties. The introduction of a tertiary amine basic side chain has been shown to improve the cytotoxic effects of certain compounds on breast cancer cells, suggesting a role in molecular recognition and binding. nih.gov

In reactions involving the aromatic ring, the amine group is an ortho-, para-director for electrophilic aromatic substitution, although the basic conditions of many of these reactions can lead to protonation of the amine, converting it into a meta-directing ammonium group.

Furthermore, the amine can be transformed into a better leaving group to facilitate elimination reactions. In the Hofmann elimination, exhaustive methylation of the amine with methyl iodide forms a quaternary ammonium salt. openstax.org Subsequent treatment with a base like silver oxide induces an E2 elimination to form an alkene. openstax.org This reaction notably follows anti-Zaitsev regioselectivity, favoring the formation of the less substituted alkene, likely due to the steric bulk of the trialkylamine leaving group. openstax.org

TransformationReagentsKey Feature
Hofmann Elimination1. Excess CH3I 2. Ag2O, HeatForms the less substituted alkene (anti-Zaitsev)

Spectroscopic and Structural Elucidation of 1 3 Fluorophenyl Propan 1 Amine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(3-fluorophenyl)propan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution.

¹H NMR spectroscopy allows for the identification and characterization of the proton environments within the molecule. The spectrum of this compound hydrochloride displays characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the amine group, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing fluorine atom on the phenyl ring.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum shows distinct signals for each carbon atom, with the chemical shifts being sensitive to their local electronic environment. The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds, providing a direct observation of the fluorine atom. The spectrum of this compound shows a single resonance, and its chemical shift is indicative of a fluorine atom attached to an aromatic ring.

Tautomeric analysis is generally not applicable to this compound as it does not possess the necessary functional groups to exhibit tautomerism. The primary amine group is stable and does not undergo tautomeric shifts under normal conditions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Hydrochloride

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.49 - 7.14130.9 (d, J=7.9 Hz), 123.6 (d, J=2.8 Hz), 115.8 (d, J=21.0 Hz), 112.1 (d, J=22.3 Hz)m
CH-NH₂4.1356.4qJ=6.7 Hz
CH₂1.9529.5m
CH₃0.8810.1tJ=7.4 Hz
Aromatic C-F163.0 (d, J=245.1 Hz)
Aromatic C-CH143.2 (d, J=6.6 Hz)

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the molecular structure.

gDQFCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons, confirming the propyl chain connectivity.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum of this compound would show a cross-peak connecting the methine proton signal to the corresponding methine carbon signal, and similarly for the methylene and methyl groups, and the aromatic CH groups.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for piecing together the entire molecular skeleton. For instance, correlations would be observed between the aromatic protons and the benzylic methine carbon, as well as between the methine proton and the aromatic carbons, confirming the attachment of the propan-1-amine moiety to the fluorophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass measurement can be used to confirm the molecular formula, C₉H₁₂FN.

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺154.1027Varies by experimentC₉H₁₃FN⁺

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this type of compound include the loss of the ethyl group and cleavage of the C-C bond adjacent to the nitrogen atom.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry and molecular conformation. For chiral molecules like this compound, crystallographic analysis of a single enantiomer or a derivative with a known stereocenter allows for the unambiguous assignment of the R or S configuration at the stereocenter.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's shape. The conformation of the propan-1-amine side chain relative to the fluorophenyl ring would be clearly defined.

Vibrational Spectroscopy (FT-IR) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300 - 3500Medium, often two bands
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium to strong
C=C stretch (aromatic)1450 - 1600Medium to strong
C-F stretch (aromatic)1100 - 1300Strong
C-N stretch1020 - 1250Medium

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The fluorophenyl group is the primary chromophore in this compound. The spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substitution on the ring.

Computational Chemistry and Theoretical Studies on 1 3 Fluorophenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the investigation of medium-sized organic molecules like 1-(3-Fluorophenyl)propan-1-amine. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of a flexible propyl chain and the rotational freedom around the carbon-carbon and carbon-nitrogen single bonds mean that the molecule can exist in various conformations.

Conformational analysis explores these different spatial arrangements and their relative energies. By systematically rotating key bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis helps identify the most stable conformer(s) and understand the energy barriers between them. For this compound, key dihedral angles to consider include the rotation of the ethyl group relative to the amine and phenyl groups, as well as the orientation of the amine group itself. The insights gained from conformational analysis are crucial for interpreting experimental data and understanding how the molecule might interact with other species.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding experienced by that nucleus.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. Comparing this theoretical spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretching, C-H stretching, and C-F stretching. For instance, the presence of a primary amino group would be confirmed by characteristic N-H scissoring modes. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. Analysis of the spatial distribution of the HOMO and LUMO in this compound can reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the nitrogen atom of the amine group, indicating its nucleophilic character, while the LUMO may be distributed over the fluorophenyl ring.

Table 1: Frontier Molecular Orbital (FMO) Analysis

Parameter Description
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red or yellow areas represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to the negative potential in its vicinity. Conversely, the hydrogen atoms of the amine group and potentially some regions of the phenyl ring would exhibit positive potential. These maps are invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule and include:

Ionization Potential (I): The energy required to remove an electron from the molecule, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to the molecule, related to the LUMO energy.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.

By calculating these descriptors, a more detailed picture of the molecule's reactivity profile can be constructed, allowing for predictions about its behavior in various chemical reactions.

Table 2: Quantum Chemical Descriptors

Descriptor Formula Description
Ionization Potential I ≈ -E(HOMO) Energy required to remove an electron
Electron Affinity A ≈ -E(LUMO) Energy released when an electron is added
Electronegativity χ = (I + A) / 2 Ability to attract electrons
Chemical Hardness η = (I - A) / 2 Resistance to change in electron distribution
Softness S = 1 / η Polarizability

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations provide valuable information about the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.

These simulations can provide insights into:

Solvation: How the molecule is solvated by water or other solvents, including the formation of hydrogen bonds between the amine group and solvent molecules.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Intermolecular Interactions: How this compound interacts with other molecules, which is crucial for understanding its behavior in complex systems. For example, MD simulations could be used to study its potential to bind to a biological target by analyzing the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex.

By simulating the dynamic behavior of the molecule, MD provides a bridge between the static picture provided by DFT and the macroscopic properties observed in experiments.

Topological Analysis (e.g., RDG, ELF, LOL) and NBO Analysis

As of the latest literature review, specific computational studies detailing the topological and Natural Bond Orbital (NBO) analyses for this compound are not publicly available. Theoretical investigations employing methods such as Density Functional Theory (DFT) are required to generate data for Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analyses. Such studies would provide significant insights into the non-covalent interactions, electron localization, and bonding characteristics of the molecule.

Future research in this area would be invaluable for a deeper understanding of the molecular structure and reactivity of this compound. The following sections and data tables are presented as a template for the types of findings that would be expected from such computational work.

Reduced Density Gradient (RDG) Analysis: This analysis would be crucial in identifying and characterizing the non-covalent interactions within the molecule. It would be anticipated that RDG analysis would reveal weak van der Waals interactions, and potentially hydrogen bonding involving the amine group and the fluorine atom. The strength and nature of these interactions would be visualized through scatter plots and gradient isosurfaces.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis: ELF and LOL analyses would offer a detailed picture of electron pairing and localization. For this compound, these studies would likely show high electron localization around the nitrogen and fluorine atoms, characteristic of their high electronegativity. The covalent bonds within the phenyl ring and the propanamine chain would also be clearly delineated, providing a quantitative measure of their covalent character.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide quantitative information about the delocalization of electron density and the hyperconjugative interactions within the molecule. Key findings would be expected in the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals. For instance, interactions between the lone pair of the nitrogen atom and adjacent anti-bonding orbitals, as well as interactions involving the π-system of the fluorophenyl ring, would be of particular interest.

The following tables are illustrative examples of how data from future computational studies on this compound could be presented.

Table 1: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ* (C-H)Data Not Available
LP (1) Fσ* (C-C)Data Not Available
π (C1-C2)π* (C3-C4)Data Not Available
σ (C-H)σ* (C-N)Data Not Available

E(2) represents the stabilization energy of hyperconjugative interactions.

Table 2: Hypothetical Topological Properties at Bond Critical Points (BCPs)

BondElectron Density (ρ)Laplacian of Electron Density (∇²ρ)Ellipticity (ε)
C-NData Not AvailableData Not AvailableData Not Available
C-FData Not AvailableData Not AvailableData Not Available
N-HData Not AvailableData Not AvailableData Not Available
C-HData Not AvailableData Not AvailableData Not Available

Chemical Building Block Applications and Derivatization Strategies

1-(3-Fluorophenyl)propan-1-amine as a Chiral Scaffold in Organic Synthesis

The utility of this compound as a chiral scaffold lies in its inherent asymmetry, which can be exploited to direct the stereochemical outcome of subsequent chemical transformations. The presence of the amine group provides a convenient handle for a variety of chemical modifications, while the fluorophenyl moiety can engage in specific interactions within biological systems, potentially enhancing binding affinity and metabolic stability. The resolution of racemic this compound into its individual enantiomers is a critical step in its application as a chiral building block, enabling the stereoselective synthesis of target molecules.

The primary amine of this compound is a versatile functional group that readily participates in a wide range of chemical reactions, allowing for the synthesis of a plethora of functionalized derivatives. Common derivatization strategies include acylation, alkylation, and reductive amination. For instance, the reaction of this compound with various acylating agents can yield a library of amides, which are important structural motifs in many biologically active compounds.

Furthermore, the amine can be transformed into other functional groups, expanding its synthetic utility. For example, oxidation of the amine can lead to the corresponding oxime or nitro compound, while its conversion to a leaving group can facilitate nucleophilic substitution reactions at the benzylic position. The strategic selection of reagents and reaction conditions allows for precise control over the chemical modifications, enabling the tailored design of derivatives with specific physicochemical and biological properties.

The chiral nature of this compound makes it an attractive building block for the synthesis of complex molecular architectures where stereochemistry plays a crucial role in determining biological activity. Its incorporation into larger molecules can be achieved through various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the amine functionality can be used to form amide or sulfonamide linkages, integrating the fluorophenylpropyl moiety into peptide or peptidomimetic frameworks.

Moreover, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, although the fluorine atom can influence the regioselectivity of these transformations. This allows for the introduction of additional substituents on the phenyl ring, further diversifying the chemical space accessible from this versatile scaffold. The ability to integrate this chiral building block into more intricate structures is essential for its application in the development of novel therapeutic agents and molecular probes.

Development of Analogous Compounds with Systematic Structural Modifications

The systematic structural modification of this compound has been a key strategy in the exploration of structure-activity relationships (SAR) for various biological targets. By methodically altering different parts of the molecule, researchers can probe the specific interactions that govern its biological activity and optimize its properties. These modifications typically focus on the aryl moiety, the alkyl chain, and the amine group.

Modifications to the fluorophenyl ring of this compound can have a profound impact on its biological profile. The position and number of fluorine substituents on the aromatic ring can be varied to fine-tune electronic properties and metabolic stability. For example, shifting the fluorine atom to the 2- or 4-position, or introducing additional fluorine atoms, can alter the compound's interaction with target proteins.

Systematic modifications of the propyl chain and the primary amine of this compound are crucial for optimizing its pharmacological properties. Altering the length of the alkyl chain can affect the compound's lipophilicity and its fit within a binding pocket. The introduction of substituents on the alkyl chain, such as methyl groups, can introduce additional stereogenic centers and influence the conformational preferences of the molecule.

The primary amine is a key site for modification. N-alkylation with various alkyl or arylalkyl groups can lead to secondary or tertiary amines, which often exhibit different pharmacological profiles compared to the primary amine. Furthermore, the incorporation of the nitrogen atom into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the molecule and lead to enhanced potency or selectivity.

Modification Strategy Examples Potential Impact
Aryl Moiety Alteration 2-Fluorophenyl, 4-Fluorophenyl, DifluorophenylFine-tuning of electronic properties and metabolic stability
Introduction of other substituents (e.g., -CH3, -OCH3, -Cl)Modulation of pKa and lipophilicity
Replacement with heteroaromatic rings (e.g., pyridyl, thienyl)Exploration of novel chemical space
Alkyl Chain Modification Variation of chain length (e.g., ethyl, butyl)Alteration of lipophilicity and binding pocket fit
Introduction of substituents on the chain (e.g., methyl)Creation of additional stereogenic centers, conformational influence
Amine Substitution N-alkylation (e.g., N-methyl, N-benzyl)Generation of secondary/tertiary amines with different pharmacological profiles
Incorporation into cyclic systems (e.g., pyrrolidine, piperidine)Conformational constraint, potential for enhanced potency/selectivity

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmacologically relevant scaffolds. The presence of the fluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy for enhancing the metabolic stability and bioavailability of drug candidates. The chiral nature of this building block is also critical for the synthesis of enantiomerically pure compounds, which is often a requirement for regulatory approval.

This scaffold is a key component in the synthesis of various central nervous system (CNS) agents, including antidepressants and stimulants. For example, it is a structural component of certain cathinone (B1664624) derivatives that have been investigated for their pharmacological effects. The specific stereochemistry of the 1-phenylpropan-1-amine (B1219004) core is often crucial for the desired biological activity.

Furthermore, derivatives of this compound have been utilized in the development of ligands for various receptors and transporters in the brain. The ability to systematically modify the structure of this building block allows for the fine-tuning of its affinity and selectivity for different biological targets, making it a versatile platform for drug discovery and development.

Structure Activity Relationship Sar Studies at a Molecular Level

In Vitro Molecular Interaction Studies

In vitro studies provide a controlled environment to dissect the direct interactions between a ligand, such as 1-(3-Fluorophenyl)propan-1-amine, and its biological targets, which are often enzymes or receptors. These studies are fundamental to elucidating the compound's mechanism of action and its potential therapeutic effects.

Ligand-Target Binding Affinities and Specificity

The affinity of a ligand for its target is a critical determinant of its potency. For phenethylamine derivatives like this compound, primary targets of interest are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The primary amine group of this compound is crucial for its interaction with monoamine transporters, typically forming a key salt bridge with a conserved aspartate residue within the binding site nih.gov. The phenyl ring engages in hydrophobic and aromatic interactions with surrounding amino acid residues.

TargetInteraction TypeKey Residues (Hypothesized)
SERTSalt Bridge, Hydrophobic, AromaticAsp98, Phenylalanine/Tyrosine residues
DATSalt Bridge, Hydrophobic, AromaticAsp79, Phenylalanine/Tyrosine residues
NETSalt Bridge, Hydrophobic, AromaticAsp75, Phenylalanine/Tyrosine residues

Stereochemical Influence on Molecular Recognition

This compound possesses a chiral center at the first carbon of the propane chain, meaning it exists as two enantiomers: (R)-1-(3-Fluorophenyl)propan-1-amine and (S)-1-(3-Fluorophenyl)propan-1-amine. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their binding affinity and functional activity, a phenomenon known as stereoselectivity.

Biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the enantiomers of a ligand. This is often analogized to a hand (the enantiomer) fitting into a glove (the chiral binding site). For many psychoactive phenethylamines, one enantiomer is significantly more potent than the other. For example, in the case of fluoxetine, a related phenoxypropan-1-amine, both enantiomers exhibit similar activity in blocking serotonin reuptake, but they are metabolized differently nih.gov. Conversely, for bupropion, the (R)-enantiomer is reported to be more effective than the (S)-enantiomer nih.gov.

In a study of fluorinated phenylcyclopropylamine analogues, the (1S,2S)-enantiomer was a more potent inhibitor of both MAO A and B than the (1R,2R)-enantiomer, indicating that the presence of fluorine did not alter the inherent enantioselectivity of MAO inhibition observed with the non-fluorinated parent compound, tranylcypromine nih.gov. This suggests that for this compound, one enantiomer is likely to exhibit higher affinity and/or potency at its biological targets compared to the other. Determining the specific activities of the (R) and (S) enantiomers is a critical step in its pharmacological characterization.

In Silico Modeling for Predictive SAR

In silico, or computational, modeling has become an indispensable tool in modern drug discovery. These methods allow for the prediction of a compound's behavior at the molecular level, guiding the synthesis and testing of new derivatives and helping to rationalize experimental observations.

Computational Docking for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for a detailed analysis of the binding interactions and can help to explain the observed binding affinities.

For this compound, docking studies would typically be performed using homology models of the human monoamine transporters (SERT, DAT, and NET), which are built based on the crystal structures of related bacterial transporters like the leucine transporter (LeuT). These studies can visualize how the ligand fits into the binding pocket and identify key amino acid residues involved in the interaction.

Simulations of other monoamine transporter ligands have revealed that the primary binding site (S1) is located deep within the protein, spanning several transmembrane helices nih.gov. The protonated amine of the ligand forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in SERT), while the aromatic ring is stabilized by interactions with hydrophobic and aromatic residues. Docking studies of this compound would likely show its 3-fluorophenyl group occupying a hydrophobic pocket, with the fluorine atom potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.

For a series of compounds including this compound and its analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. These methods generate 3D fields around the aligned molecules that represent their steric, electrostatic, and hydrophobic properties. The correlation of these fields with biological activity can provide a visual and quantitative understanding of the SAR. For instance, a 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine derivatives as D3 receptor ligands revealed that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity nih.govnih.gov.

A QSAR model for fluorinated phenpropylamines could reveal the optimal electronic and steric properties of the phenyl ring substituents for high affinity at a particular monoamine transporter. This would allow for the rational design of new derivatives with improved potency and selectivity.

Impact of Fluorine Substitution on Molecular Interactions

The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. Fluorine is the most electronegative element, and its small size allows it to often be used as a bioisostere for a hydrogen atom. However, the carbon-fluorine bond is highly polarized, which can lead to significant changes in the molecule's electronic distribution, pKa, and metabolic stability.

In the case of this compound, the fluorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group. This can influence the pKa of the primary amine, potentially altering the strength of the crucial salt bridge interaction with the target protein. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or halogen bond interactions with polar residues in the binding pocket.

The presence of fluorine can also impact the conformational preferences of the molecule. The gauche effect, an attraction between vicinal electronegative atoms, can influence the rotation around single bonds, potentially pre-organizing the ligand into a conformation that is more favorable for binding.

Finally, fluorine substitution is a common strategy to block metabolic hydroxylation at the position of substitution. By replacing a hydrogen atom with a fluorine atom, the metabolic stability of the compound can be increased, leading to a longer duration of action.

Q & A

Q. Table 1: Yield variation with reaction conditions

CatalystSolventTemp (°C)Yield (%)
NaBH3CNMeOHRT72
Pd/CEtOH5065
Raney NiTHF6058

Safety protocols (e.g., PPE, fume hood use) from and must be followed to handle ammonia and borohydrides.

Basic: How can researchers characterize this compound to confirm purity and structure?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : Compare 1H/13C NMR shifts with literature (e.g., δ ~1.5 ppm for CH2 groups, aromatic F coupling at ~7 ppm) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 167.1 (C9H12FN+) .
  • X-ray crystallography : Use SHELX software for single-crystal structure determination if crystallizable .
  • HPLC-PDA : Purity >98% with C18 column (acetonitrile/water gradient).

Advanced: How should researchers address discrepancies in NMR data for fluorinated arylpropanamines?

Answer:
Discrepancies may arise from:

  • Solvent effects : Deuterated solvents (CDCl3 vs. DMSO-d6) alter shift values; always report solvent .
  • Impurity interference : Trace solvents (e.g., EtOAc) or byproducts (e.g., unreacted ketone) require column chromatography or recrystallization .
  • Dynamic effects : Conformational flexibility in the propyl chain may broaden signals; variable-temperature NMR resolves this .

Advanced: What experimental designs are suitable for studying the pharmacological activity of this compound?

Answer:

  • Receptor binding assays : Screen for affinity at serotonin/dopamine receptors using radioligands (e.g., [3H]spiperone for 5-HT2A) .
  • In vitro toxicity : MTT assay on HEK293 cells to assess IC50 (dose range: 1–100 µM) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .

Q. Table 2: Example receptor binding data

ReceptorKi (nM)Assay Type
5-HT2A120Radioligand
DAT>1000Competitive

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Collect in halogenated waste containers; incinerate at >800°C .

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?

Answer:

  • DFT calculations : Gaussian 16 to model electrophilic aromatic substitution at the 3-F position .
  • Docking studies : AutoDock Vina for predicting binding modes to monoamine transporters .
  • ADMET prediction : SwissADME to estimate logP (predicted ~2.1) and blood-brain barrier penetration .

Advanced: What strategies resolve conflicting data in structure-activity relationship (SAR) studies of fluorinated propanamines?

Answer:

  • Orthogonal validation : Combine NMR, X-ray, and LC-MS to confirm substituent effects .
  • Synthetic diversification : Prepare analogs (e.g., cyclopropane derivatives in ) to isolate electronic vs. steric effects .
  • Statistical analysis : Use PCA to cluster bioactivity data and identify outliers .

Basic: What are the material science applications of this compound derivatives?

Answer:

  • Perovskite precursors : The hydrochloride salt () may serve as a lead source in CH3NH3PbBr3 solar cells .
  • Ligand design : Coordinate with transition metals (e.g., Pd) for catalysis; test via TON/TOF measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.